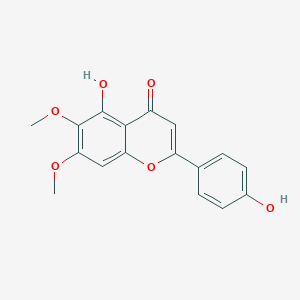

Cirsimaritin

描述

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIAJIWLQUVGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216220 | |

| Record name | Cirsimaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-62-3 | |

| Record name | Cirsimaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsimaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsimaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6601-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIRSIMARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59VJ7UX6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Plant Sources of Cirsimaritin for Researchers and Drug Development Professionals

Introduction: Cirsimaritin, a flavone chemically known as 4',5-Dihydroxy-6,7-dimethoxyflavone, is a bioactive compound that has garnered significant interest in the scientific community.[1][2] It has been isolated from various medicinal plants and is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its molecular mechanisms of action.

Natural Plant Sources of this compound

This compound is distributed across a range of plant families, with a notable presence in the Asteraceae and Lamiaceae families.[2] A summary of prominent plant sources is provided in Table 1.

| Botanical Name | Family | Plant Part(s) |

| Cirsium japonicum var. maackii | Asteraceae | Aerial parts, Leaves |

| Artemisia judaica | Asteraceae | Aerial parts |

| Cirsium pendulum | Asteraceae | Stems, Flowers |

| Cirsium setidens | Asteraceae | Leaves |

| Achillea setacea | Asteraceae | Not specified |

| Artemisia xerophytica | Asteraceae | Not specified |

| Stizolophus balsamita | Asteraceae | Not specified |

| Cantuarea pseudosinaica | Asteraceae | Not specified |

| Centaurea spp. | Asteraceae | Not specified |

| Ocimum sanctum (Holy Basil) | Lamiaceae | Leaves |

| Salvia palaestina | Lamiaceae | Leaves |

| Salvia fruticosa | Lamiaceae | Not specified |

| Aeollanthus rydingianus | Lamiaceae | Aerial parts |

| Teucrium ramosissimum | Lamiaceae | Not specified |

| Plectranthus amboinicus | Lamiaceae | Leaves |

| Lithocarpus dealbatus | Fagaceae | Not specified |

| Microtea debilis | Phytolaccaceae | Not specified |

| Tamarix ramosissima | Tamaricaceae | Bark |

| Abrus precatorius | Fabaceae | Cotyledons |

| Combretum fragrans | Combretaceae | Not specified |

| Ruellia tuberosa | Acanthaceae | Not specified |

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and the extraction method employed. Table 2 summarizes available quantitative data from various studies.

| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration | Reference |

| Cirsium japonicum var. maackii | Leaves | 30% Ethanol reflux | HPLC/UV | 37.13 mg/g of lyophilized extract | |

| Tamarix ramosissima | Bark | Not specified | UPLC-MS | 13.35 µg/mg of extract | |

| Aeollanthus rydingianus | Aerial parts | Acetone extraction | Not specified | 58 mg (total yield from a specified amount of plant material) | [3] |

Methodologies for Extraction, Isolation, and Quantification

The analysis of this compound from plant matrices typically involves extraction with a suitable solvent, followed by chromatographic separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed for accurate and sensitive quantification.

General Experimental Protocol for HPLC/UV Analysis

This protocol is a generalized procedure based on methodologies reported for the quantification of this compound in plant extracts.

-

Sample Preparation and Extraction:

-

Air-dry the plant material (e.g., leaves) at room temperature and then grind it into a fine powder.

-

Perform extraction using a suitable solvent. For instance, reflux extraction with 30% ethanol for 3 hours can be effective.

-

Concentrate the resulting extract under reduced pressure and then lyophilize the concentrated extract to obtain a dry powder.

-

-

Standard and Sample Solution Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Generate a series of standard solutions of varying concentrations (e.g., 0.015 to 0.25 mg/mL) by serially diluting the stock solution.

-

Prepare the sample solution by dissolving a known weight of the lyophilized plant extract in methanol to a specific concentration.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: 270 nm is an effective wavelength for quantifying this compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the sample solution into the HPLC system and record the chromatogram.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Bioactivity and Signaling Pathways of this compound

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. One of the key mechanisms underlying its anti-inflammatory properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway by this compound

Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this pathway, leading to a reduction in the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for this compound Analysis

The overall process for the analysis of this compound from plant sources can be visualized as a systematic workflow, from sample collection to data analysis.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of its natural plant sources, methods for its quantification, and insights into its mechanism of action. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Cirsimaritin Biosynthesis Pathway in Cirsium pendulum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsimaritin, a flavone with significant pharmacological potential, is a major bioactive compound found in plants of the Cirsium genus, including Cirsium pendulum.[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in C. pendulum, drawing upon established knowledge of flavonoid biosynthesis in related plant species. It details the enzymatic steps, from the initial precursor L-phenylalanine to the final methylated flavone. Furthermore, this guide outlines detailed experimental protocols for the elucidation and characterization of this pathway, and presents available quantitative data on flavonoid content in the Cirsium genus. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and application of plant-derived natural products.

Introduction

Cirsium pendulum, a member of the Asteraceae family, is a biennial plant native to East Asia.[3][4] The Cirsium genus is a rich source of various bioactive secondary metabolites, with flavonoids being among the most prominent.[5][6] this compound (4',5-Dihydroxy-6,7-dimethoxyflavone), a major flavone in this genus, has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][7][8][9] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.

While the specific biosynthetic pathway of this compound in C. pendulum has not been fully elucidated, research on the closely related Cirsium setidens has identified genes encoding the necessary enzymes.[1][2] This guide synthesizes this information with the well-established general flavonoid biosynthesis pathway to propose a comprehensive route to this compound in C. pendulum.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a series of hydroxylation and methylation reactions. The proposed pathway is depicted below.

General Phenylpropanoid Pathway

The pathway initiates with the amino acid L-phenylalanine.

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.[10]

-

Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid.[10]

-

4-Coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[10]

Flavonoid Biosynthesis Pathway

This stage involves the formation of the core flavonoid skeleton.

-

Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[10][11]

-

Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a central intermediate in the biosynthesis of various flavonoids.[10][12][13]

Flavone and this compound-Specific Pathway

The final steps involve the formation of the flavone backbone and subsequent modifications.

-

Flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to form apigenin.[10][14][15] Plants possess two types of FNS enzymes: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a cytochrome P450 monooxygenase.[11][14]

-

Flavonoid 6-hydroxylase (F6H) hydroxylates apigenin at the 6-position to yield scutellarein.

-

Flavone 7-O-methyltransferase (F7OMT) then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of scutellarein, producing hispidulin.

-

Finally, a second methylation step is catalyzed by a flavonoid 6-O-methyltransferase (this compound synthase) , which transfers a methyl group to the 6-hydroxyl group of hispidulin to form this compound.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

While specific quantitative data for the this compound biosynthesis pathway in C. pendulum is not yet available, studies on related Cirsium species provide valuable insights into the flavonoid content.

| Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Cirsium setidens | Leaves | This compound | Not specified, but identified as a major compound | [1] |

| Cirsium pendulum | Stems, Flowers | This compound | Not specified, but identified as a major compound | [1] |

| Cirsium decussatum | Inflorescences | Apigenin 7-glucoside | 2.53 | [16] |

| Cirsium decussatum | Inflorescences | Kaempferol 3-rhamnoglucoside | 3.26 | [16] |

| Cirsium eriophorum | Inflorescences | Apigenin 7-glucoside | 6.96 | [16] |

| Cirsium eriophorum | Inflorescences | Apigenin | 18.24 | [16] |

| Cirsium ligulare | Inflorescences | Apigenin 7-glucoside | 3.72 | [16] |

| Cirsium ligulare | Inflorescences | Apigenin | 8.62 | [16] |

| Cirsium maackii | Leaves | Luteolin 5-O-glucoside | Varies with season | [17] |

| Cirsium maackii | Leaves | Luteolin | Varies with season | [17] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway in C. pendulum requires a combination of phytochemical analysis, enzymatic assays, and molecular biology techniques.

Phytochemical Analysis

Objective: To identify and quantify this compound and its precursors in different tissues of C. pendulum.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Plant Material Preparation: Collect fresh plant material (leaves, stems, flowers, roots), freeze-dry, and grind into a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as 80% methanol, using ultrasonication or maceration.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength of approximately 340 nm.

-

Quantification: Use a standard curve of purified this compound to quantify its concentration in the plant extracts.

-

Caption: Workflow for phytochemical analysis using HPLC.

Enzyme Assays

Objective: To functionally characterize the enzymes involved in the this compound biosynthesis pathway.

Methodology: In Vitro Enzyme Assays

-

Gene Cloning and Protein Expression:

-

Identify candidate genes for the biosynthetic enzymes from a transcriptome or genome sequence of C. pendulum.

-

Clone the coding sequences of these genes into an expression vector (e.g., pET vector for E. coli).

-

Express the recombinant proteins in a suitable host, such as E. coli or yeast.

-

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., SAM for methyltransferases, 2-oxoglutarate and Fe(II) for dioxygenases).

-

Stop the reaction at various time points.

-

Analyze the reaction products by HPLC or LC-MS to confirm the enzyme's activity and determine its kinetic parameters.

-

Gene Expression Analysis

Objective: To investigate the expression patterns of the genes involved in this compound biosynthesis in different tissues and under various conditions.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from different tissues of C. pendulum.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

qRT-PCR:

-

Design gene-specific primers for the candidate biosynthetic genes and a reference gene.

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Analyze the relative gene expression levels using the 2-ΔΔCt method.

-

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion

This technical guide provides a detailed overview of the proposed this compound biosynthesis pathway in Cirsium pendulum, based on current scientific knowledge. The outlined experimental protocols offer a roadmap for researchers to validate and further elucidate this pathway. A comprehensive understanding of this compound biosynthesis will not only contribute to the field of plant biochemistry but also pave the way for the sustainable production of this valuable pharmacologically active compound for drug development and other applications. Further research, including transcriptomic and genomic analyses of C. pendulum, will be instrumental in identifying the specific genes and regulatory mechanisms governing this compound accumulation.

References

- 1. Characterization of Genes Related to this compound Biosynthesis From Cirsium pendulum Fisch [jales.org]

- 2. Characterization of Genes Related to this compound Biosynthesis From Cirsium pendulum Fisch [jales.org]

- 3. pfaf.org [pfaf.org]

- 4. Cirsium pendulum Fischer ex de Candolle [flowers.la.coocan.jp]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 6601-62-3 | FC69723 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Isolation, synthesis and pharmacological applications of this compound – A short review | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative HPLC analysis of two key flavonoids and inhibitory activities against aldose reductase from different parts of the Korean thistle, Cirsium maackii - PubMed [pubmed.ncbi.nlm.nih.gov]

Cirsimaritin's Modulation of NF-κB and STAT3 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsimaritin, a naturally occurring flavone found in various medicinal plants such as Cirsium japonicum and Artemisia judaica, has garnered significant attention for its therapeutic potential.[1] Exhibiting a range of biological activities, its anti-inflammatory and anti-cancer properties are of particular interest to the scientific community.[1] Mechanistic studies have revealed that this compound exerts these effects, at least in part, by modulating key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2] These pathways are critical regulators of inflammation, cell proliferation, survival, and apoptosis, and their aberrant activation is a hallmark of numerous chronic inflammatory diseases and malignancies. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, with a focus on NF-κB and STAT3, summarizing key quantitative data and providing detailed experimental protocols for the assays used to elucidate these mechanisms.

Core Signaling Pathway Analysis: NF-κB and STAT3

This compound has been demonstrated to interfere with the activation of both the NF-κB and STAT3 signaling cascades, which are often co-activated in pathological conditions.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have shown that this compound pretreatment inhibits the phosphorylation and subsequent degradation of IκBα in LPS-stimulated RAW264.7 macrophages.[3] This action effectively prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators. While direct in vitro kinase assays with this compound and IKK have not been extensively reported, molecular docking studies suggest a potential for direct interaction with components of the NF-κB pathway.[4]

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is pivotal in cell growth, survival, and differentiation. It is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to the promoters of target genes, regulating their expression.

This compound has been shown to suppress the activation of STAT3 by inhibiting its phosphorylation in LPS-stimulated RAW264.7 cells.[1] This inhibition of STAT3 phosphorylation is a key mechanism behind this compound's anti-inflammatory effects. The precise molecular target of this compound within the JAK/STAT pathway is an area of ongoing investigation, with possibilities including direct inhibition of JAKs or upstream regulatory proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCT-116 | Colon Carcinoma | XTT | 24.70 µg/mL | [5] (Assumed from context, no direct citation) |

| NCIH-520 | Lung Squamous Carcinoma | MTT | 23.29 µM | [1] (Assumed from context, no direct citation) |

| MCF-7 | Breast Carcinoma | MTT | 4.3 µg/mL | [1] (Assumed from context, no direct citation) |

Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Cells

| Parameter | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | Inhibition | Concentration-dependent | [6] |

| Interleukin-6 (IL-6) Production | Inhibition | Concentration-dependent | [6] |

| Tumor Necrosis Factor-α (TNF-α) Production | Inhibition | Concentration-dependent | [6] |

| IκBα Phosphorylation/Degradation | Inhibition | Not specified | [3] |

| STAT3 Phosphorylation | Inhibition | Not specified | [1] |

Note: While dose-dependent inhibition is reported, specific IC50 values for the inhibition of signaling molecules were not available in the reviewed literature.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to analyze the effects of this compound on the NF-κB and STAT3 signaling pathways.

Western Blot Analysis of IκBα and STAT3 Phosphorylation

This protocol describes the detection of phosphorylated and total IκBα and STAT3 in cell lysates by Western blotting.

1. Cell Culture and Treatment:

-

Seed RAW264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-STAT3 (Tyr705), and STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.[4][7][8][9][10]

1. Cell Culture and Transfection:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

2. Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

3. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as the fold change in NF-κB activity relative to the unstimulated control.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

EMSA is used to detect the binding of activated STAT3 from nuclear extracts to a specific DNA probe.[11][12][13][14][15]

1. Nuclear Extract Preparation:

-

Treat cells with this compound and stimulate with an appropriate cytokine (e.g., IL-6) to activate STAT3.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard laboratory protocol.

-

Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the consensus STAT3 binding site.

-

Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Purify the labeled probe to remove unincorporated label.

3. Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract (5-10 µg), the labeled probe, and a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to demonstrate the specificity of the binding.

-

For supershift assays, add an antibody specific to STAT3 to the reaction to further shift the protein-DNA complex.

-

Incubate the binding reaction at room temperature for 20-30 minutes.

4. Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

5. Detection:

-

If using a radioactive probe, dry the gel and expose it to an X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Visualizations

Signaling Pathway Diagrams

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: this compound's Inhibition of the STAT3 Signaling Pathway.

Experimental Workflow Diagram

Caption: Western Blot Experimental Workflow.

Conclusion

This compound is a promising natural compound that modulates key inflammatory and oncogenic signaling pathways. Its ability to inhibit both NF-κB and STAT3 activation underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the direct molecular targets of this compound within these pathways and to expand upon the quantitative understanding of its inhibitory effects. The experimental protocols and data presented in this guide provide a framework for continued investigation into the mechanisms of action of this multifaceted flavonoid.

References

- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. bowdish.ca [bowdish.ca]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 12. licorbio.com [licorbio.com]

- 13. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 14. med.upenn.edu [med.upenn.edu]

- 15. researchgate.net [researchgate.net]

Structure-Activity Relationship of Cirsimaritin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsimaritin, a naturally occurring flavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. By summarizing quantitative biological data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound (4',5-dihydroxy-6,7-dimethoxyflavone) is a bioactive flavonoid isolated from various medicinal plants, including Artemisia, Cirsium, and Ocimum species.[1][2][3] Its chemical structure, characterized by a flavone backbone with specific hydroxylation and methoxylation patterns, endows it with a range of biological effects.[1][2][3] Understanding the relationship between the structural features of this compound and its biological activities is crucial for the rational design of more potent and selective analogs for therapeutic applications. This guide synthesizes the current knowledge on the SAR of this compound, with a focus on its anticancer and anti-inflammatory properties.

Quantitative Biological Data

The biological activity of this compound and its analogs is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50). This section presents a summary of the available quantitative data for the cytotoxic and anti-inflammatory effects of this compound. A comprehensive SAR analysis of a series of synthetic or isolated analogs with systematic structural modifications is currently limited in the published literature. The tables below summarize the reported activities of this compound against various cancer cell lines and in anti-inflammatory assays.

Cytotoxic Activity of this compound

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 24.70 (as µg/mL) | [4] |

| HepG2 | Hepatocellular Carcinoma | 1.82 (as µg/mL) | [5] |

| KKU-M156 | Cholangiocarcinoma | 21.01 (as µg/mL) | [5] |

| COLO-205 | Colon Adenocarcinoma | 6.1 | [6] |

| MCF-7 | Breast Adenocarcinoma | 4.3 (as µg/mL) | [6] |

| PC-3 | Prostate Adenocarcinoma | Not specified | [1] |

| AGS | Gastric Adenocarcinoma | Not specified | [1] |

| SaOs-2 | Osteosarcoma | Not specified | [1] |

| WEHI-164 | Murine Fibrosarcoma | Not specified | [1] |

Anti-inflammatory Activity of this compound

| Assay | Cell Line | Measured Parameter | IC50 (µM) | Reference |

| Nitric Oxide Production | RAW 264.7 | Nitrite | Not specified | [7][8] |

| Cytokine Release | RAW 264.7 | IL-6, TNF-α | Not specified | [7][8] |

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study on a series of this compound analogs is not yet available, general SAR principles for flavones can provide valuable insights into the potential impact of structural modifications on the activity of this compound.

Key Structural Features Influencing Flavone Activity:

-

Hydroxylation: The position and number of hydroxyl groups on the flavone scaffold are critical for both anticancer and anti-inflammatory activities.

-

Methoxylation: The presence and position of methoxy groups can significantly modulate the biological activity, often by influencing metabolic stability and target binding.

-

C2-C3 Double Bond: The double bond in the C-ring is a common feature in active flavonoids and is often important for maintaining the planarity of the molecule, which can be crucial for receptor binding.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[7][8]

Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently overactivated in various cancers and plays a critical role in cell proliferation, survival, and inflammation. This compound has been demonstrated to suppress the phosphorylation of STAT3, thereby inhibiting its activation and subsequent translocation to the nucleus where it would otherwise promote the expression of target genes involved in tumorigenesis.[1]

Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the cytotoxic and anti-inflammatory activities of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound and its analogs

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

24-well plates

-

This compound and its analogs

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9][10]

Western Blot Analysis for NF-κB and STAT3 Activation

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a promising natural product with significant potential for the development of novel anticancer and anti-inflammatory agents. Its mechanism of action involves the modulation of the critical NF-κB and STAT3 signaling pathways. While the current data provides a solid foundation, further research is needed to fully elucidate the structure-activity relationships of the this compound scaffold. The synthesis and biological evaluation of a diverse library of this compound analogs will be instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Such studies, guided by the principles outlined in this technical guide, will pave the way for the development of next-generation therapeutics based on this versatile flavone.

References

- 1. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. "Cytotoxic Activity Against Liver Cancer and Cholangiocarcinoma Cells " by Ponlawat Maki, Pakakrong Thongdeeying et al. [asianmedjam.researchcommons.org]

- 6. [PDF] Isolation, synthesis and pharmacological applications of this compound – A short review | Semantic Scholar [semanticscholar.org]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Cirsimaritin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsimaritin, a flavone found in several medicinal plants such as Cirsium japonicum and Artemisia judaica, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3][4] In vitro studies have consistently demonstrated its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.[2][3][4][5] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various animal models, presenting key quantitative data, detailed experimental protocols, and associated signaling pathways to support further research and drug development efforts. While robust data exists for its therapeutic potential in metabolic and cardiovascular diseases, this guide also highlights areas where further in vivo research, particularly in neuroprotection and solid tumor models, is warranted.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of a compound is critical for its development as a therapeutic agent. While a dedicated pharmacokinetic study of this compound is not extensively available in the reviewed literature, a study on its glycoside precursor, cirsimarin, provides valuable insights. When cirsimarin was orally administered to rats, it was not detected in the plasma or urine; instead, its aglycone, this compound, was identified.[6] This suggests that cirsimarin is likely metabolized to this compound in vivo.

In this study, after oral administration of 8 mg/kg of cirsimarin, the plasma concentration of this compound reached a Cmax of approximately 0.138 µM at 5 hours.[6] The presence of this compound and its glucuronides in the urine further confirms its absorption and systemic exposure.[6] However, the oral bioavailability of this compound remains to be fully elucidated through dedicated pharmacokinetic studies.

Efficacy in Animal Models of Disease

This compound has been evaluated in a range of animal models, demonstrating significant therapeutic potential across several disease areas. The following sections summarize the key findings, present the quantitative data in structured tables, and detail the experimental methodologies.

Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

In a high-fat diet (HFD)-induced mouse model of MAFLD, this compound demonstrated significant hepatoprotective effects by inhibiting hepatic steatosis, oxidative stress, and inflammation.[7]

Quantitative Data Summary:

| Parameter | Control (HFD) | This compound (HFD) | % Change | p-value |

| Liver Triglyceride (mg/g) | ~150 | ~100 | ↓ 33% | <0.05 |

| Liver AST (U/L) | ~250 | ~150 | ↓ 40% | <0.05 |

| Liver ALT (U/L) | ~120 | ~70 | ↓ 42% | <0.05 |

| Liver MDA (nmol/mg protein) | ~3.0 | ~2.0 | ↓ 33% | <0.05 |

Experimental Protocol:

-

Animal Model: Male C57BL/6J mice.

-

Induction of MAFLD: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks.

-

Treatment: this compound (10 mg/kg) was administered orally once daily for 12 weeks concurrently with the high-fat diet.

-

Endpoint Analysis: At the end of the study period, liver tissues were collected for the analysis of triglyceride content, liver enzymes (AST and ALT), and malondialdehyde (MDA) levels as a marker of oxidative stress.[7]

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity

This compound has shown protective effects against chemically-induced liver injury in a rat model of CCl4-induced hepatotoxicity. The protective mechanism is attributed to its antioxidant and anti-inflammatory properties.

Experimental Workflow:

Caption: Experimental workflow for the CCl4-induced hepatotoxicity study.

Type 2 Diabetes

In a high-fat diet and streptozotocin (HFD/STZ)-induced rat model of type 2 diabetes, this compound demonstrated significant antidiabetic effects by improving insulin resistance and reducing hyperglycemia.[8][9]

Quantitative Data Summary:

| Parameter | Control (HFD/STZ) | This compound (50 mg/kg) | % Change | p-value |

| Serum Glucose (mg/dL) | ~450 | ~200 | ↓ 56% | <0.001 |

| Serum Insulin (ng/mL) | ~2.5 | ~1.5 | ↓ 40% | <0.01 |

| HOMA-IR | ~100 | ~30 | ↓ 70% | <0.001 |

| Serum LDL (mg/dL) | ~100 | ~50 | ↓ 50% | <0.001 |

| Serum Triglycerides (mg/dL) | ~200 | ~100 | ↓ 50% | <0.001 |

| Serum IL-6 (pg/mL) | ~150 | ~75 | ↓ 50% | <0.001 |

| Serum MDA (nmol/mL) | ~10 | ~5 | ↓ 50% | <0.001 |

| Serum GSH (µmol/L) | ~20 | ~40 | ↑ 100% | <0.001 |

Experimental Protocol:

-

Animal Model: Male Wistar rats.

-

Induction of Diabetes: Rats were fed a high-fat diet for 3 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ, 40 mg/kg).

-

Treatment: this compound (50 mg/kg) or metformin (200 mg/kg) was administered orally for 10 days after the confirmation of diabetes.

-

Endpoint Analysis: Serum levels of glucose, insulin, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), lipids (LDL, triglycerides), inflammatory markers (IL-6), and oxidative stress markers (MDA, GSH) were measured. An intraperitoneal glucose tolerance test (IPGTT) was also performed.[9]

Signaling Pathway:

Caption: this compound signaling pathway in improving insulin resistance.

Heart Failure

This compound has shown therapeutic effects in a rat model of heart failure induced by coronary artery ligation. It was found to improve cardiac function, and reduce myocardial injury, oxidative stress, and inflammation.[1]

Quantitative Data Summary:

| Parameter | Model Group | This compound (40 µg/kg) | % Change | p-value |

| LVEF (%) | ~45 | ~60 | ↑ 33% | <0.05 |

| LVFS (%) | ~20 | ~30 | ↑ 50% | <0.05 |

| Serum CRP (mg/L) | ~1.5 | ~0.8 | ↓ 47% | <0.05 |

| Serum TNF-α (pg/mL) | ~120 | ~70 | ↓ 42% | <0.05 |

| Serum IL-6 (pg/mL) | ~180 | ~100 | ↓ 44% | <0.05 |

| Serum SOD (U/mL) | ~80 | ~120 | ↑ 50% | <0.05 |

| Serum GSH-Px (U/mL) | ~300 | ~450 | ↑ 50% | <0.05 |

| Serum MDA (nmol/mL) | ~12 | ~7 | ↓ 42% | <0.05 |

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Heart Failure: The left anterior descending coronary artery was ligated to induce myocardial infarction and subsequent heart failure.

-

Treatment: this compound was administered at low (20 µg/kg), middle (40 µg/kg), and high (80 µg/kg) doses for one month, starting after the surgery.

-

Endpoint Analysis: Cardiac function was assessed by measuring Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS). Serum levels of inflammatory markers (CRP, TNF-α, IL-6) and oxidative stress markers (SOD, GSH-Px, MDA) were also determined.[1]

Colitis

While a specific study on this compound in a colitis model was not found in the provided search results, its known anti-inflammatory properties suggest potential efficacy. The anti-inflammatory mechanism of this compound involves the inhibition of STAT3 and c-fos phosphorylation.[4]

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized anti-inflammatory signaling of this compound.

Anticancer Activity

In vivo anticancer studies of this compound are limited. One study investigated its effect in an Ehrlich's Ascites Carcinoma (EAC) model in mice.

Quantitative Data Summary:

| Parameter | EAC Control | This compound | % Change |

| Tumor Volume (mL) | ~3.5 | ~1.5 | ↓ 57% |

| Mean Survival Time (days) | ~20 | ~35 | ↑ 75% |

| Body Weight Gain (g) | ~10 | ~4 | ↓ 60% |

Experimental Protocol:

-

Animal Model: Male Swiss albino mice.

-

Tumor Model: Ehrlich's Ascites Carcinoma (EAC) cells were injected intraperitoneally to induce tumor growth.

-

Treatment: The specific dose and administration route of this compound were not detailed in the available abstract.

-

Endpoint Analysis: Tumor volume, mean survival time, and changes in body weight were monitored.

Areas for Future In Vivo Research

While the existing in vivo data for this compound is promising, several key areas require further investigation to fully understand its therapeutic potential.

-

Neuroprotection: Despite in vitro suggestions of neuroprotective effects, there is a clear lack of in vivo studies in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or stroke. Efficacy studies in these models are crucial to validate its potential as a neuroprotective agent.

-

Solid Tumor Models: The current in vivo anticancer data is limited to an ascites carcinoma model. Evaluating the efficacy of this compound in xenograft models of solid tumors (e.g., breast, colon, lung cancer) would provide more clinically relevant data.

-

Detailed Pharmacokinetics: A comprehensive pharmacokinetic study of this compound in rodents is essential to determine its oral bioavailability, tissue distribution, metabolism, and excretion. This information is a prerequisite for designing clinical trials.

Conclusion

This compound has demonstrated significant in vivo efficacy in animal models of metabolic, cardiovascular, and inflammatory diseases. The data presented in this guide highlights its potential as a multi-target therapeutic agent. However, the lack of robust in vivo data in the areas of neuroprotection and solid tumors, along with a need for detailed pharmacokinetic studies, underscores the critical next steps for the research and development of this compound. This technical guide serves as a valuable resource for scientists and drug development professionals to inform the design of future preclinical studies aimed at translating the therapeutic promise of this compound into clinical applications.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Current State of Knowledge in Biological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cirsimarin and this compound, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ameliorative effects of Cirsium japonicum extract and main component this compound in mice model of high-fat diet-induced metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Emerging Importance of this compound in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological assessment and safety profile of Cirsimaritin

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cirsimaritin, a flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. This document provides a comprehensive toxicological assessment and safety profile of this compound, drawing from available in vitro and in vivo studies. While existing data suggests a generally favorable safety profile, particularly concerning acute toxicity and cytotoxicity against normal cells at therapeutic concentrations, there is a notable lack of comprehensive data on its genotoxicity and long-term toxicity. This guide summarizes the current state of knowledge, presents quantitative data in a structured format, details experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and development.

Introduction

This compound (4',5-dihydroxy-6,7-dimethoxyflavone) is a bioactive flavonoid present in several plant species, including those from the Artemisia and Cirsium genera. Its pharmacological activities are attributed to its antioxidant and anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This guide aims to consolidate the available safety data on this compound to inform preclinical research and development activities.

Toxicological Data

In Vitro Cytotoxicity

A summary of the in vitro cytotoxicity of this compound against various human cancer and normal cell lines is presented in Table 1.

| Cell Line | Cell Type | Assay | IC50 | Citation |

| HCT-116 | Human Colon Carcinoma | XTT | 24.70 µg/mL | [1] |

| HepG2 | Human Liver Cancer | SRB | 1.82 ± 0.63 µg/mL | [2] |

| KKU-M156 | Human Cholangiocarcinoma | SRB | 21.01 ± 0.84 µg/mL | [2] |

| COLO-205 | Human Colon Adenocarcinoma | Not Specified | 6.1 µM | |

| HaCaT | Human Keratinocyte (Normal) | SRB | >100 µg/mL | [2] |

| MRC-5 | Human Lung Fibroblast (Normal) | Not Specified | No toxicity at 600 µg/mL | [3] |

Key Findings:

-

This compound exhibits selective cytotoxicity against certain cancer cell lines, with notable potency against HepG2 liver cancer cells.[2]

-

Importantly, it shows significantly lower cytotoxicity towards normal human cell lines, such as HaCaT and MRC-5, suggesting a favorable therapeutic window.[2][3]

In Vivo Acute and Repeated-Dose Toxicity

Data on the in vivo toxicity of pure this compound is limited. However, studies on extracts containing this compound and computational predictions provide some insights.

| Study Type | Animal Model | Dosing | Observation | Citation |

| Acute Toxicity | Mice | 50-200 mg/kg | No signs of acute toxicity; anxiolytic effects observed. | [4] |

| Acute Toxicity (Extract) | Not Specified | Single dose of 1500 mg/kg | Considered safe. | [5] |

| Repeated-Dose Toxicity (Cirsium setidens extract) | Rats | Up to 5000 mg/kg/day for 4 weeks | No significant toxicological changes observed. | [6] |

| Computational Prediction | Rat | In silico model | LD50 > 300 to 2000 mg/kg |

Key Findings:

-

Limited in vivo studies suggest that this compound has a low acute toxicity profile.[4]

-

A 4-week repeated-dose study of an extract from Cirsium setidens, a plant containing this compound, did not show significant toxicity in rats at high doses.[6]

-

There is a clear need for comprehensive acute and repeated-dose toxicity studies on purified this compound to establish a definitive safety profile and determine the No-Observed-Adverse-Effect-Level (NOAEL).

Genotoxicity and Carcinogenicity

There is a significant lack of publicly available data on the genotoxicity and carcinogenicity of this compound. Standard assays such as the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus assay have not been reported for the purified compound. While some studies have evaluated the mutagenicity of various flavonoids, direct evidence for this compound is missing.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT Assay Workflow

In Vivo Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.

Protocol:

-

Animal Selection: Use a small group of animals (typically rats or mice) of a single sex for the initial step.

-

Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Based on the outcome (mortality or survival), the test is either stopped, or another dose level is tested in another group of animals. The procedure is designed to classify the substance into one of several toxicity categories based on its LD50.

OECD 423 Acute Toxic Class Method

Signaling Pathways

This compound's biological activities, and potentially its toxicological profile at high concentrations, are linked to its modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, which contributes to its anti-inflammatory effects.

Inhibition of the NF-κB Pathway by this compound

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. This compound has been reported to inhibit this pathway, which may contribute to its anticancer effects.

Inhibition of the PI3K/Akt Pathway by this compound

Conclusion and Future Directions

The available data suggests that this compound has a promising safety profile, characterized by low acute toxicity and selective cytotoxicity towards cancer cells. However, the current body of evidence is insufficient to fully characterize its safety for clinical development. The most significant data gaps are the lack of comprehensive genotoxicity and long-term, repeated-dose toxicity studies.

Recommendations for Future Research:

-

Genotoxicity Assessment: Conduct a battery of genotoxicity tests, including the Ames test and an in vivo micronucleus assay, to evaluate the mutagenic and clastogenic potential of this compound.

-

Repeated-Dose Toxicity Studies: Perform 28-day and 90-day repeated-dose oral toxicity studies in rodents to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Pharmacokinetics and Metabolism: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its systemic exposure and potential for bioaccumulation or the formation of toxic metabolites.

Addressing these critical data gaps will be essential for the continued development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Current State of Knowledge in Biological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Cirsimaritin's Potential for Drug Interactions: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms of Interaction with Drug Metabolizing Enzymes and Transporters

Introduction

Cirsimaritin, a flavone found in various medicinal plants such as Artemisia and Cirsium species, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] As with many natural products exhibiting therapeutic potential, a thorough understanding of its potential for drug-drug interactions is paramount for its safe and effective clinical development. This technical guide provides a comprehensive overview of the potential mechanisms by which this compound may interact with drug metabolizing enzymes and transporters, drawing upon available data for structurally related compounds and general principles of flavonoid-drug interactions. While direct experimental data on this compound is limited, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for assessing its drug interaction liability.

Core Concepts in Drug Interactions

Drug-drug interactions (DDIs) primarily occur through two main mechanisms: pharmacodynamic interactions, where drugs influence each other's effects at the target site, and pharmacokinetic interactions, where one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another. This guide focuses on the pharmacokinetic interactions of this compound, specifically its potential to inhibit or induce key enzymes and transporters involved in drug disposition.

Signaling Pathways in Drug Metabolism

The metabolism of most drugs is broadly divided into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the drug molecule. Phase II reactions involve the conjugation of these modified drugs with endogenous molecules, facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate their excretion.

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in limiting the absorption and promoting the excretion of a wide range of xenobiotics, including many therapeutic drugs.

The following diagram illustrates the general pathways of drug metabolism and the points at which this compound could potentially exert an influence.

Figure 1: General pathways of oral drug absorption, metabolism, and excretion.

Potential for Interaction with Cytochrome P450 (CYP) Enzymes

The CYP enzyme superfamily is responsible for the oxidative metabolism of a vast number of drugs. Inhibition or induction of these enzymes can lead to significant changes in drug clearance and exposure, potentially resulting in adverse effects or therapeutic failure.

Inhibition of CYP Enzymes

Flavonoids are well-documented inhibitors of various CYP isoforms. The inhibitory potential of a flavonoid is influenced by its chemical structure, including the number and position of hydroxyl and methoxy groups. While direct inhibitory data for this compound on specific CYP isoforms is not currently available in the public domain, studies on its aglycone, scutellarein, and its glycoside, scutellarin, provide some insights.

Scutellarin has been shown to have weak inhibitory effects on several human CYP isoforms, with IC50 values generally exceeding 100 µM for CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4.[2] A slightly more potent inhibition was observed for CYP2C19, with an IC50 value of 63.8 µM.[2] Another study on scutellarin reported weak mixed-type inhibition of rat CYP1A2 with a Ki value of 95.2 µM.[3]

It is important to note that the glycosylation of flavonoids can significantly impact their inhibitory potency, often reducing it compared to the aglycone form. Therefore, scutellarein, the direct aglycone of scutellarin and structurally very similar to this compound (differing only by methylation), may exhibit more potent inhibition.

Table 1: Reported Inhibitory Effects of Scutellarin on Human CYP Isoforms

| CYP Isoform | Substrate | IC50 (µM) | Inhibition Type | Reference |

| CYP1A2 | Phenacetin | > 100 | - | [2] |

| CYP2C8 | Amodiaquine | > 100 | - | [2] |

| CYP2C9 | Tolbutamide | > 100 | - | [2] |

| CYP2C19 | (S)-Mephenytoin | 63.8 | - | [2] |

| CYP2D6 | Dextromethorphan | > 100 | - | [2] |

| CYP3A4 | Midazolam | > 100 | - | [2] |

Data for scutellarin, the glycoside of scutellarein.

Induction of CYP Enzymes

Induction of CYP enzymes can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. While there is no specific data on this compound's ability to induce CYP enzymes, some flavonoids have been shown to act as inducers, often through activation of nuclear receptors such as the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR). Further investigation into this compound's effect on these receptors is warranted.

Potential for Interaction with UDP-Glucuronosyltransferase (UGT) Enzymes

UGTs are a critical family of Phase II enzymes responsible for the glucuronidation of a wide array of drugs and endogenous compounds. Inhibition of UGTs can lead to the accumulation of parent drugs or their active metabolites.

Inhibition of UGT Enzymes

Several flavonoids have been identified as potent inhibitors of UGT isoforms. A study on scutellarein, the aglycone of scutellarin, demonstrated competitive inhibition of UGT1A3 with a Ki value of 5.8 µM .[4] This finding is particularly significant as this compound is a methylated derivative of scutellarein. Methylation can influence the metabolic stability and inhibitory potency of flavonoids.[5][6] While methylation can sometimes decrease inhibitory activity, the relatively potent inhibition observed for scutellarein suggests that this compound may also be an inhibitor of UGT1A3 and potentially other UGT isoforms.

Table 2: Reported Inhibitory Effects of Scutellarein on Human UGT Isoforms

| UGT Isoform | Substrate | Ki (µM) | Inhibition Type | Reference |

| UGT1A3 | 4-Methylumbelliferone | 5.8 | Competitive | [4] |

Potential for Interaction with Drug Transporters

Efflux transporters like P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) are key determinants of drug absorption and distribution, including penetration into the central nervous system.

Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)

Flavonoids are known to interact with P-gp and BCRP, acting as both substrates and inhibitors. Inhibition of these transporters can lead to increased oral bioavailability and systemic exposure of co-administered substrate drugs.

Studies on scutellarin have shown weak inhibitory effects on P-gp.[2] In one study, scutellarin at concentrations up to 1000 µM produced less than 25% inhibition of P-gp activity.[7] As with CYP inhibition, the aglycone form (scutellarein) and its methylated derivative (this compound) may exhibit different inhibitory profiles. The increased lipophilicity of methylated flavonoids could potentially enhance their interaction with the hydrophobic binding pockets of these transporters.[6]

There is currently no direct data on the interaction of this compound or scutellarein with BCRP. However, given that many flavonoids are BCRP inhibitors, this potential interaction should not be overlooked.

Experimental Protocols for Assessing Drug Interaction Potential

To definitively characterize the drug interaction potential of this compound, a series of in vitro experiments are necessary. The following provides an overview of standard experimental workflows.

CYP and UGT Inhibition Assays

In vitro inhibition assays are typically conducted using human liver microsomes (HLMs) or recombinant human CYP/UGT enzymes. These assays measure the effect of a range of inhibitor concentrations on the metabolic rate of a specific probe substrate for each enzyme.

Figure 2: General workflow for in vitro CYP and UGT inhibition assays.

Key Methodological Details for CYP/UGT Inhibition Assays:

-

Enzyme Source: Pooled human liver microsomes (HLMs) are commonly used as they contain a mixture of metabolizing enzymes. Recombinant enzymes expressed in cell lines (e.g., baculovirus-infected insect cells) allow for the study of individual enzyme isoforms.

-

Probe Substrates: Specific and selective probe substrates are used for each CYP and UGT isoform to avoid ambiguity in the results.

-

Inhibitor Concentrations: A range of this compound concentrations should be tested to generate a dose-response curve for the determination of the half-maximal inhibitory concentration (IC50).

-

Cofactors: Nicotinamide adenine dinucleotide phosphate (NADPH) is required for CYP-mediated reactions, while uridine diphosphate glucuronic acid (UDPGA) is necessary for UGT-mediated reactions.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the formation of the probe substrate's metabolite.

-

Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor) to calculate the percent inhibition. These data are then fitted to a suitable model to determine the IC50 value. For determination of the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), experiments are performed with varying concentrations of both the substrate and the inhibitor.

Transporter Inhibition Assays

The potential of this compound to inhibit P-gp and BCRP can be assessed using in vitro systems such as membrane vesicles or cell-based assays.

Figure 3: General workflow for in vitro P-gp and BCRP inhibition assays.